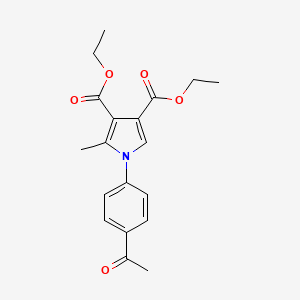

Diethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Description

Historical Context and Discovery in Heterocyclic Chemistry

The synthesis of pyrrole derivatives has evolved significantly since the early 20th century, driven by their ubiquity in natural products and functional materials. This compound emerged as part of a broader effort to diversify pyrrole architectures through regioselective substitution. Its discovery is rooted in modern catalytic methods, particularly cobalt(III)-catalyzed (3+2) oxidative annulation, which enables efficient coupling of enamides and alkynes under mild conditions. This method, reported in 2016, marked a departure from traditional approaches reliant on harsh reagents or high temperatures, allowing for the incorporation of sensitive functional groups like the 4-acetylphenyl moiety.

The compound’s design leverages the electronic effects of the acetyl group, which enhances the stability of the pyrrole ring while providing a handle for further derivatization. Early syntheses of related pyrrole dicarboxylates, such as dimethyl 1H-pyrrole-3,4-dicarboxylate, utilized classical condensation reactions. However, the introduction of bulkier substituents, such as the 4-acetylphenyl group, required innovations in transition-metal catalysis to achieve precise regiocontrol.

Structural Significance in Pyrrole Dicarboxylate Derivatives

The molecular structure of this compound (empirical formula: C₁₉H₂₁NO₆ ) distinguishes it from simpler pyrrole dicarboxylates. Key features include:

The spatial arrangement of these groups was confirmed via X-ray crystallography in related compounds, revealing a planar pyrrole ring with ester groups oriented perpendicular to the ring plane. This geometry minimizes steric clashes and optimizes electronic conjugation, as evidenced by the compound’s UV-Vis absorption profile.

Comparative analysis with diethyl 1H-pyrrole-2,5-dicarboxylate highlights the impact of substitution patterns. While the 2,5-dicarboxylate derivative exhibits symmetrical hydrogen-bonding networks in its crystal lattice, the 3,4-dicarboxylate isomer adopts a less symmetrical packing arrangement due to the methyl and acetylphenyl substituents. These structural differences translate to distinct physicochemical properties, such as melting points and solubility profiles, which are critical for application-specific tuning.

The compound’s synthetic utility is further exemplified by its role as a precursor to N-H pyrroles. Under basic conditions, hydrolysis of the acetyl group yields free pyrrole derivatives, which are pivotal in porphyrin synthesis. Additionally, the ethyl ester groups serve as protecting groups that can be selectively removed for subsequent cross-coupling reactions.

Properties

Molecular Formula |

C19H21NO5 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

diethyl 1-(4-acetylphenyl)-2-methylpyrrole-3,4-dicarboxylate |

InChI |

InChI=1S/C19H21NO5/c1-5-24-18(22)16-11-20(12(3)17(16)19(23)25-6-2)15-9-7-14(8-10-15)13(4)21/h7-11H,5-6H2,1-4H3 |

InChI Key |

IDULITDSQKUTRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursors

The Knorr pyrrole synthesis is a cornerstone for constructing the pyrrole scaffold in this compound. This method involves condensation of a β-ketoester (e.g., ethyl acetoacetate) with an α-aminoketone derived from 4-acetylaniline. The α-aminoketone is generated through nitrosation followed by reduction:

-

Nitrosation : Ethyl acetoacetate reacts with sodium nitrite in acetic acid to form an α-isonitroso intermediate.

-

Reduction : Zinc powder reduces the intermediate to the α-aminoketone.

Subsequent condensation with a second equivalent of ethyl acetoacetate facilitates cyclization, forming the pyrrole ring with inherent ester and methyl groups.

Key Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Acetic acid or ethanol |

| Temperature | Reflux (70–80°C) |

| Catalysts/Reagents | Sodium nitrite, zinc powder |

| Yield | 60–75% (estimated for analogous reactions) |

The acetylphenyl group is introduced via the α-aminoketone precursor, ensuring regioselective substitution at the pyrrole nitrogen.

Functionalization and Esterification Strategies

Post-Cyclization Modifications

After pyrrole ring formation, esterification and alkylation steps optimize the substituents:

Friedel-Crafts Acylation Considerations

While Friedel-Crafts acylation is a viable route for introducing acetyl groups, the target compound’s acetylphenyl moiety is typically pre-installed in the α-aminoketone precursor. This avoids competing reactions at the electron-rich pyrrole ring.

Alternative Synthetic Routes

Cycloaddition Approaches

Although less common for pyrroles, cycloaddition reactions (e.g., 1,3-dipolar cycloaddition) have been explored for related heterocycles. For example, sydnone intermediates react with acetylenedicarboxylates to form pyrazole derivatives. Adapting this method for pyrroles would require tailored dipolarophiles and stabilizing agents.

Green Chemistry Innovations

Recent advances emphasize solvent minimization and continuous flow reactors to enhance scalability. For instance, dichloroethane-free protocols using methanol as both solvent and reagent reduce environmental impact.

Comparative Analysis of Methods

Optimization and Troubleshooting

Purification Techniques

Common Side Reactions

-

Over-Acylation : Controlled stoichiometry of acetylating agents prevents diacylation.

-

Ring Oxidation : Inert atmosphere (N₂ or Ar) mitigates pyrrole ring degradation.

Structural Characterization

Critical spectroscopic data confirm successful synthesis:

-

¹H NMR : Signals at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.5 ppm (acetyl CH₃), and δ 6.8–7.2 ppm (pyrrole aromatic protons).

-

IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (acetyl C=O).

Industrial and Research Applications

The compound’s versatility is evident in:

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters.

Scientific Research Applications

Diethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of Diethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The acetylphenyl group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrrole and pyrazole derivatives:

Key Observations

Substituent Effects: The 4-acetylphenyl group in the target compound introduces a ketone functionality, enabling nucleophilic additions or condensations. Bulky substituents (e.g., methoxynaphthyl in ) reduce reaction yields due to steric constraints, as seen in the moderate diastereomeric ratio (dr = 1.1:1) for compound 5k.

Ester Group Influence :

- Ethyl esters (target compound, ) generally confer higher lipophilicity than methyl esters (), impacting solubility and bioavailability. Methyl esters may hydrolyze faster under basic conditions due to lower steric protection.

Heterocycle Core Differences :

- Pyrazole derivatives (e.g., ) exhibit greater aromaticity and stability compared to pyrroles, making them prevalent in agrochemicals (e.g., ’s mefenpyr-diethyl). The target compound’s pyrrole core, however, offers a more electron-rich system for electrophilic substitutions.

Synthetic Yields and Efficiency: The asymmetric synthesis of compound 5k achieved a 92% isolated yield , suggesting robust methodologies that could be adapted for the target compound.

Biological Activity

Diethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₇NO₄

- Molecular Weight : 239.27 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 2436-79-5

The compound features a pyrrole ring substituted with an acetophenyl group and two ester functionalities, which contribute to its reactivity and biological profile.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate pyrrole derivatives with acetic anhydride and diethyl malonate under acidic conditions. The reaction pathway typically follows:

- Formation of the Pyrrole Ring : The initial step involves the cyclization of substituted aromatic compounds.

- Acetylation : The introduction of the acetophenyl group is achieved through acetylation.

- Esterification : Finally, esterification with diethyl malonate completes the synthesis.

Anticancer Properties

Recent studies indicate that derivatives of pyrrole compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to:

- Inhibit Cell Proliferation : Research has demonstrated that these compounds can effectively inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and lung cancer cells (A549) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | N/A | MCF-7 |

| Similar Pyrrole Derivative | 0.052 | MCF-7 |

| Similar Pyrrole Derivative | 0.074 | A549 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been confirmed through assays that measure caspase activation and DNA fragmentation .

Case Studies

Several studies have highlighted the biological activity of pyrrole derivatives:

- Study on Antiproliferative Effects :

- Mechanistic Insights :

Q & A

Q. Basic

- NMR/IR : Confirm functional groups (e.g., acetyl C=O at ~1700 cm⁻¹, ester C-O at ~1250 cm⁻¹) and substituent positions.

- X-ray crystallography : Resolve molecular conformation using SHELX for refinement and ORTEP-III for visualization . For example, dihedral angles between the pyrrole ring and acetylphenyl group (~3.5–6.7°) are determined via this method .

How can X-ray crystallography resolve discrepancies in bond-length predictions from computational models?

Advanced

Experimental bond lengths (e.g., C–N in pyrrole: ~1.38 Å) may conflict with DFT-calculated values due to crystal packing effects or solvent interactions. To resolve:

- Refine crystallographic data using SHELXL with high-resolution (<1.0 Å) datasets .

- Compare DFT-optimized gas-phase structures (e.g., B3LYP/6-31G*) with crystallographic results, adjusting for environmental factors like hydrogen bonding (N–H···O interactions) .

What strategies validate the biological activity of this compound against structurally similar pyrrole derivatives?

Q. Advanced

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., methyl vs. ethyl esters) on enzyme inhibition (e.g., cytochrome P450) using IC50 assays .

- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina, cross-referencing with crystallographic data .

How do the acetylphenyl and ester functional groups influence reactivity in organic synthesis?

Q. Basic

- Acetylphenyl : Participates in nucleophilic aromatic substitution (e.g., with amines) or reduction (e.g., to alcohols via NaBH4) .

- Ester groups : Hydrolyze to carboxylic acids under acidic/basic conditions, enabling further derivatization (e.g., amide coupling) .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced

- Challenges : Low solubility in polar solvents; tendency to form polymorphs.

- Solutions : Use slow evaporation from acetone/hexane mixtures. For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .

How can DFT calculations elucidate electronic properties relevant to material science applications?

Q. Advanced

- HOMO-LUMO analysis : Predict charge-transfer behavior (e.g., HOMO localized on pyrrole, LUMO on acetylphenyl) using Gaussian09 with PCM solvent models .

- Electrostatic potential maps : Identify reactive sites for polymerization or optoelectronic material design .

What are key considerations for stability studies under varying pH and temperature conditions?

Q. Basic

- pH stability : Monitor ester hydrolysis (HPLC, retention time ~8.2 min) in buffers (pH 2–10).

- Thermal stability : TGA/DSC analysis shows decomposition >200°C, with ester groups degrading first .

How does this compound compare to Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in terms of reactivity?

Q. Basic

- Structural differences : The 4-acetylphenyl group enhances π-π stacking in crystals, whereas methyl substituents increase steric hindrance in nucleophilic reactions .

- Reactivity : The acetyl group offers a site for condensation reactions (e.g., hydrazone formation), absent in the methyl analog .

What methodological approaches resolve contradictions in NMR data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.